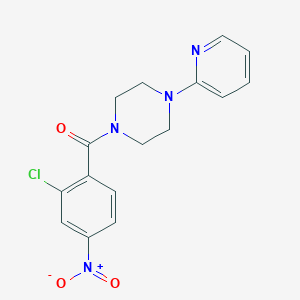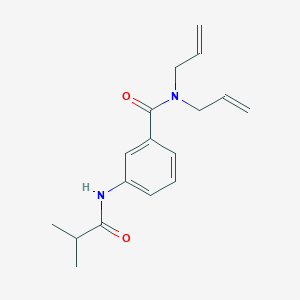
N,N-diallyl-3-(isobutyrylamino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diallyl-3-(isobutyrylamino)benzamide, also known as DIBA, is a chemical compound that has received significant attention in the scientific community due to its potential applications in various fields. DIBA is a member of the benzamide family and is characterized by the presence of two allyl groups and an isobutyrylamino group attached to a benzene ring. In
Scientific Research Applications
N,N-diallyl-3-(isobutyrylamino)benzamide has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most significant applications of N,N-diallyl-3-(isobutyrylamino)benzamide is in the field of cancer research. Studies have shown that N,N-diallyl-3-(isobutyrylamino)benzamide has anti-cancer properties and can inhibit the growth of cancer cells. N,N-diallyl-3-(isobutyrylamino)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the development of cancer. By inhibiting HDACs, N,N-diallyl-3-(isobutyrylamino)benzamide can prevent the growth and proliferation of cancer cells.
In addition to its anti-cancer properties, N,N-diallyl-3-(isobutyrylamino)benzamide has also been studied for its potential applications in the field of neuroprotection. Studies have shown that N,N-diallyl-3-(isobutyrylamino)benzamide can protect neurons from damage caused by oxidative stress. N,N-diallyl-3-(isobutyrylamino)benzamide has been shown to increase the activity of antioxidant enzymes, which can help to prevent the damage caused by reactive oxygen species.
Mechanism of Action
The mechanism of action of N,N-diallyl-3-(isobutyrylamino)benzamide involves the inhibition of HDACs. HDACs are enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, N,N-diallyl-3-(isobutyrylamino)benzamide can alter the expression of genes that are involved in various cellular processes, including cell growth and proliferation. This can lead to the inhibition of cancer cell growth and the protection of neurons from damage.
Biochemical and Physiological Effects:
N,N-diallyl-3-(isobutyrylamino)benzamide has been shown to have a number of biochemical and physiological effects. Studies have shown that N,N-diallyl-3-(isobutyrylamino)benzamide can inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and protect neurons from damage caused by oxidative stress. N,N-diallyl-3-(isobutyrylamino)benzamide has also been shown to increase the activity of antioxidant enzymes, which can help to prevent the damage caused by reactive oxygen species.
Advantages and Limitations for Lab Experiments
One of the advantages of N,N-diallyl-3-(isobutyrylamino)benzamide is its potential as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. N,N-diallyl-3-(isobutyrylamino)benzamide has been shown to have anti-cancer and neuroprotective properties, making it a promising candidate for the development of new treatments. However, one of the limitations of N,N-diallyl-3-(isobutyrylamino)benzamide is its low yield during synthesis. This can make it difficult to obtain large quantities of N,N-diallyl-3-(isobutyrylamino)benzamide for use in experiments.
Future Directions
There are a number of future directions for research on N,N-diallyl-3-(isobutyrylamino)benzamide. One area of research is the development of new synthesis methods that can increase the yield of N,N-diallyl-3-(isobutyrylamino)benzamide. This would make it easier to obtain larger quantities of N,N-diallyl-3-(isobutyrylamino)benzamide for use in experiments. Another area of research is the investigation of the potential applications of N,N-diallyl-3-(isobutyrylamino)benzamide in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, research could focus on the development of new derivatives of N,N-diallyl-3-(isobutyrylamino)benzamide that have improved properties for use in therapeutic applications.
Synthesis Methods
The synthesis of N,N-diallyl-3-(isobutyrylamino)benzamide involves the reaction between N,N-diallylaniline and isobutyryl chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent such as dichloromethane and is followed by purification using column chromatography. The yield of N,N-diallyl-3-(isobutyrylamino)benzamide obtained through this method is typically around 50%.
properties
IUPAC Name |
3-(2-methylpropanoylamino)-N,N-bis(prop-2-enyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-5-10-19(11-6-2)17(21)14-8-7-9-15(12-14)18-16(20)13(3)4/h5-9,12-13H,1-2,10-11H2,3-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSAQAOFNPJFEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)N(CC=C)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methylpropanoylamino)-N,N-bis(prop-2-enyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-bromophenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5753767.png)
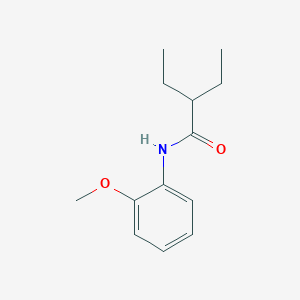
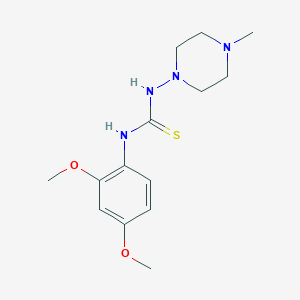

![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]glycinate](/img/structure/B5753795.png)
![N'-(4-bromobenzylidene)-2-[(4-hydroxy-3,5-dimethylbenzyl)thio]acetohydrazide](/img/structure/B5753799.png)
![2-{4-[acetyl(methyl)amino]-6-methyl-1,3,5-triazin-2-yl}phenyl acetate](/img/structure/B5753803.png)



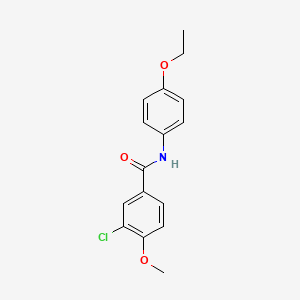
![1-ethyl-4-[3-(2-nitrophenyl)acryloyl]piperazine](/img/structure/B5753820.png)
